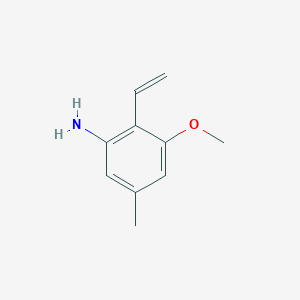
2-Ethenyl-3-methoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-3-methoxy-5-methylaniline is an aromatic amine with the molecular formula C10H13NO This compound is characterized by the presence of an ethenyl group, a methoxy group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. For example, nitration of 2-methoxy-5-methylaniline can be followed by reduction using a suitable reducing agent such as iron and hydrochloric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-3-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield brominated derivatives, while nitration can produce nitro-substituted compounds .
Scientific Research Applications
2-Ethenyl-3-methoxy-5-methylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Ethenyl-3-methoxy-5-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: Shares the methoxy and methyl groups but lacks the ethenyl group.
3-Methoxy-5-methylaniline: Similar structure but with different substitution patterns on the aromatic ring.
2-Methylaniline: Contains a methyl group but lacks the methoxy and ethenyl groups.
Uniqueness
The combination of methoxy, methyl, and ethenyl groups on the aniline ring provides a versatile platform for further functionalization and exploration in various fields .
Properties
CAS No. |
360060-16-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethenyl-3-methoxy-5-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-9(11)5-7(2)6-10(8)12-3/h4-6H,1,11H2,2-3H3 |
InChI Key |
ZYWAKZBSMAORBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















